Bis(4-(hexyloxy)phenyl)amine

Description

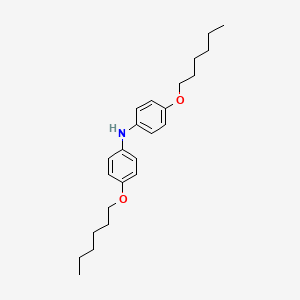

Structure

3D Structure

Properties

IUPAC Name |

4-hexoxy-N-(4-hexoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUJNGFFZMUZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-(hexyloxy)phenyl)amine, with the CAS number 1158909-71-7 , is a secondary diarylamine characterized by the presence of two hexyloxy-substituted phenyl rings attached to a central nitrogen atom.[1] This symmetrical molecule belongs to a class of compounds that are of significant interest in materials science and organic electronics. The long alkyl chains introduced by the hexyloxy groups impart solubility in organic solvents, a crucial property for solution-based processing of organic electronic devices. Diarylamine cores are well-known for their electron-donating and hole-transporting properties, making them fundamental building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. This guide provides an in-depth overview of the properties, a plausible high-yield synthesis protocol, and potential applications of Bis(4-(hexyloxy)phenyl)amine.

Physicochemical and Safety Properties

Bis(4-(hexyloxy)phenyl)amine is a solid at room temperature, appearing as a white to light yellow or light red powder or crystal.[1] It is classified as air-sensitive and should be stored under an inert atmosphere to prevent degradation.[1]

Table 1: Physicochemical Properties of Bis(4-(hexyloxy)phenyl)amine

| Property | Value | Source |

| CAS Number | 1158909-71-7 | [1] |

| Molecular Formula | C₂₄H₃₅NO₂ | [1] |

| Molecular Weight | 369.55 g/mol | [1] |

| Appearance | White to light yellow to light red powder to crystal | [1] |

| Melting Point | 77.0 - 81.0 °C | [1] |

| Solubility | While not extensively reported, its structure suggests good solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. | Inferred from structure |

Table 2: Safety and Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and should be supplemented with a full Safety Data Sheet (SDS) before handling.[2]

Proposed Synthesis: Buchwald-Hartwig Amination

The choice of the Buchwald-Hartwig amination is justified by its high functional group tolerance, generally high yields, and its proven efficacy in the synthesis of a vast array of diarylamines. The reaction typically employs a palladium catalyst and a phosphine ligand, with a base to facilitate the catalytic cycle.

Experimental Protocol

Reaction: 4-hexyloxyaniline + 1-bromo-4-hexyloxybenzene → Bis(4-(hexyloxy)phenyl)amine

Materials:

-

4-hexyloxyaniline

-

1-bromo-4-hexyloxybenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-hexyloxyaniline (1.0 equivalent), 1-bromo-4-hexyloxybenzene (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Bis(4-(hexyloxy)phenyl)amine.

Synthesis Workflow Diagram

Caption: Proposed Buchwald-Hartwig synthesis of Bis(4-(hexyloxy)phenyl)amine.

Spectroscopic Characterization (Expected)

While specific spectra for Bis(4-(hexyloxy)phenyl)amine are not publicly available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A triplet around 0.9 ppm corresponding to the terminal methyl (CH₃) protons of the hexyloxy chains.

-

A series of multiplets between 1.3 and 1.8 ppm for the methylene (CH₂) protons of the hexyl chains.

-

A triplet around 3.9-4.0 ppm for the methylene protons adjacent to the oxygen atom (O-CH₂).

-

A broad singlet in the region of 5.5-6.5 ppm for the N-H proton.

-

Doublets in the aromatic region (6.8-7.2 ppm) corresponding to the protons on the phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Alkyl carbon signals between 14 and 32 ppm.

-

A signal around 68 ppm for the O-CH₂ carbon.

-

Aromatic carbon signals in the range of 115-155 ppm. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the oxygen.

-

-

IR (Infrared) Spectroscopy:

-

A sharp absorption band around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

Strong C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

C-O stretching vibrations (aryl ether) in the region of 1230-1270 cm⁻¹.

-

Aromatic C=C stretching absorptions between 1450 and 1600 cm⁻¹.

-

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 369.55. Common fragmentation patterns would involve the loss of the hexyl chains.

Potential Applications

The structural features of Bis(4-(hexyloxy)phenyl)amine make it a promising candidate for various applications in organic electronics and materials science.

-

Hole Transport Layers (HTLs) in OLEDs and OPVs: The diarylamine core is an excellent hole transporter. The hexyloxy chains enhance solubility, allowing for the formation of uniform thin films via solution processing techniques like spin-coating or inkjet printing.

-

Perovskite Solar Cells: Diarylamine-based molecules are widely used as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies and device stability.

-

Organic Field-Effect Transistors (OFETs): The semiconducting nature of diarylamines makes them suitable for use as the active layer in OFETs.

-

Building Block for Advanced Materials: Bis(4-(hexyloxy)phenyl)amine can serve as a versatile precursor for the synthesis of more complex, functional molecules. For instance, the secondary amine can be further functionalized to create triarylamines with tailored electronic properties.

Conclusion

Bis(4-(hexyloxy)phenyl)amine is a valuable chemical compound with significant potential in the field of materials science, particularly for the development of organic electronic devices. Its synthesis can be reliably achieved through established methods like the Buchwald-Hartwig amination. The combination of a hole-transporting diarylamine core and solubilizing hexyloxy chains provides a molecular design that is highly sought after for solution-processable electronic applications. Further research into this and related molecules is likely to yield advancements in the performance and processing of organic electronic devices.

References

Sources

"Bis(4-(hexyloxy)phenyl)amine" chemical structure and synonyms

An In-Depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine for Advanced Material Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of Bis(4-(hexyloxy)phenyl)amine, a secondary diarylamine derivative increasingly recognized for its role as a pivotal building block in organic electronics. We will delve into its core chemical structure, physicochemical properties, prevalent synthetic methodologies, and key applications in the development of advanced semiconductor materials. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel materials for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The field of organic electronics hinges on the development of molecular components that can efficiently transport charge. Triarylamines and their derivatives have emerged as a cornerstone class of materials for this purpose, primarily serving as hole-transporting layers (HTLs) or as electron-donating moieties in organic semiconductors.[1] Their electrochemical and photophysical properties can be precisely tuned through synthetic modification, making them ideal candidates for high-performance devices.

Bis(4-(hexyloxy)phenyl)amine belongs to this critical family of compounds. As a secondary diarylamine, it serves as a versatile precursor for more complex triarylamine structures and other functional molecules. The presence of hexyloxy chains enhances solubility in organic solvents—a crucial factor for solution-based processing of electronic devices—while the diarylamine core provides the necessary electronic properties for charge transport. Understanding the fundamental characteristics and synthetic accessibility of this molecule is therefore essential for innovation in materials science.

Chemical Identity and Physicochemical Properties

Bis(4-(hexyloxy)phenyl)amine is an organic compound characterized by a central amine nitrogen atom bonded to two 4-(hexyloxy)phenyl rings. This structure imparts specific electronic and physical properties that are foundational to its utility.

Chemical Structure

The molecular structure consists of a secondary amine functional group connecting two phenyl rings, each substituted at the para position with a hexyloxy group (-O-(CH₂)₅CH₃).

Caption: Generalized workflow for diarylamine synthesis via Buchwald-Hartwig coupling.

This self-validating protocol ensures the removal of reactants and byproducts through extraction and chromatography, with final confirmation of the product's identity and purity via spectroscopic analysis.

Applications in Materials Science

Bis(4-(hexyloxy)phenyl)amine is primarily classified as a "Small Molecule Semiconductor Building Block". [2][3]Its core utility lies in its role as a precursor to larger, more complex molecules used in organic electronic devices.

The diarylamine moiety is an excellent electron donor and forms the basis of many hole-transporting materials. By reacting Bis(4-(hexyloxy)phenyl)amine with a third aryl halide (via another Buchwald-Hartwig coupling), a triarylamine can be synthesized. These triarylamines are fundamental components in:

-

Organic Light-Emitting Diodes (OLEDs): Used in the hole-transporting layer (HTL) to facilitate the injection and movement of positive charge carriers (holes) from the anode to the emissive layer.

-

Organic Photovoltaics (OPVs) / Solar Cells (OSCs): Act as the electron donor component in the bulk heterojunction active layer, responsible for absorbing photons and generating excitons. [1]* Organic Field-Effect Transistors (OFETs): Serve as the active semiconductor layer where charge modulation occurs. [1] The diagram below illustrates the logical progression from the building block to its final application.

Caption: Application pathway from building block to device integration.

Spectroscopic Characterization

The structural integrity and purity of Bis(4-(hexyloxy)phenyl)amine are confirmed using a suite of standard analytical techniques. While specific spectra for this compound are proprietary to manufacturers, analysis of analogous structures demonstrates the expected methodologies. [1][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence and integration of protons on the aromatic rings and the hexyloxy aliphatic chains. ¹³C NMR would verify the carbon skeleton of the molecule. Commercial suppliers confirm the structure using NMR. * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight (369.55) and elemental composition (C₂₄H₃₅NO₂).

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for N-H stretching in the secondary amine, C-O-C stretching of the ether linkages, and C-H stretching from the aromatic and aliphatic components.

Safety, Handling, and Storage

As a fine chemical intended for research, proper handling of Bis(4-(hexyloxy)phenyl)amine is paramount to ensure user safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or under a fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes. [6]Avoid creating and inhaling dust. [7][8]* Storage: The compound is known to be air-sensitive. [2]It should be stored under an inert atmosphere, such as argon. [9][10]For long-term stability, it is recommended to keep the container tightly sealed in a cool, dry, and dark place (<15°C). [2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Bis(4-(hexyloxy)phenyl)amine is a strategically important molecule in the synthetic chemist's toolkit for advanced materials. Its well-defined structure, featuring a reactive secondary amine core and solubilizing hexyloxy groups, makes it an ideal precursor for a wide range of functional triarylamines. By leveraging robust synthetic methods like the Buchwald-Hartwig amination, researchers can effectively integrate this building block into novel materials designed to enhance the performance and efficiency of organic electronic devices. A thorough understanding of its properties and handling requirements is the first step toward unlocking its full potential in the next generation of OLEDs, OPVs, and OFETs.

References

-

CP Lab Safety. Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. [Link]

-

MDPI. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. [Link]

-

ResearchGate. (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. [Link]

-

ResearchGate. Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. [Link]

-

PubMed Central (PMC). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bis[4-(hexyloxy)phenyl]amine | 1158909-71-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Bis[4-(hexyloxy)phenyl]amine, 5G | Labscoop [labscoop.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Bis[4-(hexyloxy)phenyl]amine | 1158909-71-7 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of Bis(4-(hexyloxy)phenyl)amine via Buchwald-Hartwig Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals.[1] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination stands out for its broad substrate scope and functional group tolerance, offering a significant advantage over harsher, more traditional methods like the Ullmann condensation.[1][2] This guide provides an in-depth technical exploration of the synthesis of a specific diarylamine, Bis(4-(hexyloxy)phenyl)amine, via the Buchwald-Hartwig cross-coupling reaction. Our focus will be on the practical application of this powerful transformation, underpinned by a thorough understanding of the reaction mechanism and the critical parameters that govern its success.

The Strategic Advantage of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of biologically active molecules and functional materials.[1][2] Its primary advantage lies in its ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions.[2] This versatility allows for the synthesis of complex diarylamines, such as Bis(4-(hexyloxy)phenyl)amine, with a high degree of control and efficiency. The reaction's development has been marked by the evolution of several generations of catalyst systems, each expanding the scope and applicability of the transformation.[2]

Deconstructing the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 4-hexyloxy-iodobenzene or a related halide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[3] The choice of aryl halide can influence the reaction rate, with the general reactivity order being Ar-I > Ar-Br > Ar-Cl.[4]

-

Amine Coordination and Deprotonation: The amine, 4-hexyloxyaniline, then coordinates to the palladium center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[5]

-

Reductive Elimination: The final step is the reductive elimination of the desired diarylamine, Bis(4-(hexyloxy)phenyl)amine, from the palladium-amido complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

A Practical Guide to Reaction Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key reaction parameters.

| Parameter | Selection Considerations | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts (e.g., XPhos Pd G3, G4).[6] | Precatalysts offer improved air stability and ease of handling, generating the active Pd(0) species in situ.[4] |

| Ligand | Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, SPhos, RuPhos, and BrettPhos.[7] | These ligands promote both the oxidative addition and reductive elimination steps, enhancing reaction efficiency and scope.[7] |

| Base | Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[4] | The base facilitates the deprotonation of the amine, a critical step in the formation of the palladium-amido complex.[8] |

| Solvent | Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are preferred.[4] | These solvents provide good solubility for the reactants and catalyst system while remaining inert under the reaction conditions.[9] |

| Temperature | Typically ranges from 80-110 °C.[4] | Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides.[10] |

Experimental Protocol: Synthesis of Bis(4-(hexyloxy)phenyl)amine

This protocol provides a robust starting point for the synthesis of Bis(4-(hexyloxy)phenyl)amine. Optimization may be required based on the specific purity of reagents and laboratory conditions.

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. m.youtube.com [m.youtube.com]

"Bis(4-(hexyloxy)phenyl)amine" synthesis using Suzuki coupling reaction

An In-Depth Technical Guide to the Synthesis of Diaryl-amines: A Suzuki Coupling-Centric Approach for Bis(4-(hexyloxy)phenyl)amine Derivatives

Executive Summary

Diaryl-amine scaffolds, such as bis(4-(hexyloxy)phenyl)amine and its derivatives, are pivotal structural motifs in the fields of materials science and drug discovery, serving as essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmacologically active compounds. The synthesis of these molecules often relies on sophisticated catalytic methods. This guide provides a comprehensive, in-depth exploration of a robust synthetic strategy that leverages the palladium-catalyzed Suzuki-Miyaura coupling reaction as a cornerstone for constructing the requisite carbon-carbon bonds, followed by a final step to yield the target amine.

Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the choice of reaction, explains the causality of experimental conditions, and presents a self-validating, step-by-step protocol. We will clarify the distinct roles of Suzuki coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), thereby providing a strategically sound and scientifically accurate pathway that incorporates the Suzuki reaction as a key, enabling transformation.

Strategic Imperatives in Diaryl-amine Synthesis

The construction of the C-N bond in aryl amines is a foundational challenge in organic synthesis. While classical methods exist, they often lack the functional group tolerance and efficiency required for complex molecule synthesis. Modern synthetic chemistry is dominated by palladium-catalyzed cross-coupling reactions, which offer mild, versatile, and high-yielding alternatives.

The Delineation of Purpose: Suzuki vs. Buchwald-Hartwig

A frequent point of confusion is the selection of the appropriate cross-coupling reaction. It is critical to distinguish between the two premier palladium-catalyzed reactions for this domain:

-

Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon (C-C) bond between an organoboron species (like a boronic acid) and an organohalide.[1][2][3] It is the reaction of choice for creating biaryl structures.

-

Buchwald-Hartwig Amination: This reaction is specifically designed to form a carbon-nitrogen (C-N) bond between an amine and an organohalide.[4][5][6] It is the gold standard for synthesizing aryl amines.

Therefore, a direct, one-step synthesis of bis(4-(hexyloxy)phenyl)amine from two equivalents of a 4-(hexyloxy)phenyl precursor via Suzuki coupling is mechanistically unfeasible. Instead, a more sophisticated, multi-step strategy is employed where the Suzuki coupling is used to build the carbon framework, followed by a subsequent transformation to install the amine functionality.

A Validated Suzuki-Based Synthetic Strategy

To synthesize a diaryl-amine scaffold using the Suzuki reaction, we will follow a scientifically validated, multi-step pathway. This approach focuses on synthesizing a protected diaryl-amine intermediate where the key biaryl C-C bonds are constructed via Suzuki coupling. A final deprotection step then reveals the target secondary amine.

The specific target demonstrated in a peer-reviewed synthesis is bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine , a closely related and more complex derivative that perfectly illustrates this strategic approach.[7] We will detail this synthesis.

Retrosynthetic Analysis

The retrosynthetic breakdown reveals a logical disconnection strategy that hinges on a key Suzuki coupling step.

This analysis identifies two primary precursors for the key Suzuki coupling: tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood and highly efficient catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][8][9]

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., tert-butyl bis(4-bromophenyl)carbamate), forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

Detailed Experimental Protocols

The following protocols are grounded in established literature and provide a step-by-step methodology for the synthesis.[7]

Protocol 4.1: Synthesis of (4-(Hexyloxy)phenyl)boronic acid

This precursor is synthesized from 4-bromophenol via a two-step process: etherification followed by a Grignard reaction and borylation.

Step A: Synthesis of 1-Bromo-4-(hexyloxy)benzene

-

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture vigorously and add 1-bromohexane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 60-80 °C) and monitor by TLC until the starting material is consumed (typically 12-24 hours).

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-(hexyloxy)benzene as a clear oil.

Step B: Synthesis of (4-(Hexyloxy)phenyl)boronic acid

-

Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.5 eq) to a flame-dried flask containing anhydrous THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-(hexyloxy)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the Grignard reagent has formed (solution becomes cloudy and gray), cool the mixture to -78 °C (dry ice/acetone bath).

-

Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, maintaining the temperature below -70 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid.

-

Recrystallize from a hexane/ethyl acetate mixture to obtain pure (4-(hexyloxy)phenyl)boronic acid as a white solid.[10][11]

Protocol 4.2: Key Suzuki Coupling Step

Synthesis of tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate [7]

-

Reaction Setup: To a Schlenk flask, add tert-butyl bis(4-bromophenyl)carbamate (1.0 eq), (4-(hexyloxy)phenyl)boronic acid (2.2 eq), and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Base: Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq) followed by degassed toluene as the organic solvent. The solvent ratio is typically 2:1 toluene:aqueous base.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure anaerobic conditions, which are critical for catalyst stability and activity.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/CH₂Cl₂ gradient) to yield the pure product as a white solid.

Protocol 4.3: Final Deprotection Step

Synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine [7]

-

Dissolve the purified carbamate from Protocol 4.2 (1.0 eq) in acetone or dichloromethane under a nitrogen atmosphere.

-

Add trifluoroacetic acid (TFA) dropwise (excess, ~30-40 eq).

-

Stir the solution at room temperature overnight. A precipitate will typically form as the deprotection proceeds.

-

Filter the precipitated product and wash with cold solvent (e.g., acetone).

-

Dry the solid under reduced pressure to yield the final amine product, likely as a TFA salt. It can be neutralized with a mild base if the free amine is required, though solubility may be very low.

Data Summary and Characterization

The successful synthesis of the intermediate and final products must be confirmed through rigorous analytical characterization.

Table of Reaction Parameters

| Parameter | Condition for Suzuki Coupling[7] | Rationale / Causality |

| Catalyst | Pd(PPh₃)₄ | A robust, commercially available Pd(0) source. The triphenylphosphine ligands are suitable for many standard Suzuki couplings. |

| Catalyst Loading | 5 mol % | A standard loading that balances reaction rate with cost and ease of removal. Can be optimized for specific substrates. |

| Base | K₂CO₃ (2M aqueous) | A moderately strong inorganic base sufficient to form the boronate "ate" complex, facilitating transmetalation.[1][8] |

| Solvent System | Toluene / H₂O | A biphasic system where the organic phase solubilizes the substrates and catalyst, while the aqueous phase contains the base. |

| Temperature | 90-100 °C (Reflux) | Provides the necessary thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. |

| Yield | 73% (Reported) | Demonstrates the high efficiency of the Suzuki coupling for this specific transformation. |

Expected Analytical Data

-

¹H-NMR: For the final amine, one would expect to see characteristic signals for the aromatic protons in the biphenyl systems, triplets for the -OCH₂- protons of the hexyloxy chains, and a series of multiplets for the aliphatic chain protons, along with a broad singlet for the N-H proton.[7]

-

¹³C-NMR: Signals will correspond to the various aromatic carbons (including quaternary carbons involved in the C-C and C-O bonds) and the aliphatic carbons of the hexyloxy groups.[7]

-

HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule. For bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine, the calculated m/z for [M+H]⁺ is 522.3367, with a found value of 522.3345 reported in the literature.[7]

-

IR Spectroscopy: Characteristic peaks would include C-H stretches (aliphatic and aromatic), C=C aromatic stretches, C-O ether stretches, and a characteristic N-H stretch for the secondary amine.[7]

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis of complex diaryl-amines that strategically incorporates the Suzuki-Miyaura coupling reaction. By understanding the distinct roles of different palladium-catalyzed reactions, researchers can design logical and efficient synthetic routes. The provided protocols, grounded in peer-reviewed literature, offer a reliable starting point for the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine and related structures. This multi-step approach, which uses the Suzuki reaction for its intended purpose of C-C bond formation, exemplifies the thoughtful planning and mechanistic understanding required in modern organic synthesis.

References

-

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI. Available from: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]

-

(PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. Available from: [Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. Available from: [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH National Center for Biotechnology Information. Available from: [Link]

-

Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available from: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

- Preparation method of hydroxyphenylboronic acid. Google Patents.

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]

-

4-Hexyloxyaniline | C12H19NO | CID 38360. PubChem. Available from: [Link]

-

4-(HEXYLOXY)ANILINE | CAS 39905-57-2. Matrix Fine Chemicals. Available from: [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... ResearchGate. Available from: [Link]

-

4-Hexyloxyphenylboronic Acid | C12H19BO3 | CID 3682148. PubChem. Available from: [Link]

-

Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. CP Lab Safety. Available from: [Link]

- A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. Google Patents.

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available from: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemscene.com [chemscene.com]

- 11. 4-Hexyloxyphenylboronic Acid | C12H19BO3 | CID 3682148 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Characterization, and Applications in Organic Electronics

This technical guide provides a comprehensive overview of Bis(4-(hexyloxy)phenyl)amine, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, a robust synthesis protocol, detailed characterization methodologies, and current applications of this versatile secondary diarylamine.

Core Molecular and Physical Properties

Bis(4-(hexyloxy)phenyl)amine is a symmetrical diarylamine featuring two hexyloxy-substituted phenyl rings attached to a central nitrogen atom. These alkyl chains enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₅NO₂ | [1][2] |

| Molecular Weight | 369.55 g/mol | [1][2] |

| CAS Number | 1158909-71-7 | [1] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 80 °C | [4] |

| Purity | Typically >98% | [1] |

Synthesis of Bis(4-(hexyloxy)phenyl)amine via Buchwald-Hartwig Amination

The synthesis of diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone methodology.[5][6] This reaction offers a broad substrate scope and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[5]

The proposed synthesis for Bis(4-(hexyloxy)phenyl)amine involves the coupling of 4-hexyloxyaniline with 1-bromo-4-(hexyloxy)benzene. A more direct and efficient approach, however, would be the reaction of ammonia with 1-bromo-4-(hexyloxy)benzene under palladium catalysis to form the primary aniline, which can then be further arylated. A more common and controlled approach for unsymmetrical diarylamines is the coupling of an aryl halide with an aniline. For a symmetrical diarylamine like the target compound, a highly efficient method involves the coupling of an aryl halide with a primary amine.

Below is a detailed, field-proven protocol for the synthesis of Bis(4-(hexyloxy)phenyl)amine based on the principles of the Buchwald-Hartwig reaction.

Experimental Protocol

Reaction Scheme:

Sources

"Bis(4-(hexyloxy)phenyl)amine" melting point and appearance

Beginning Data Gathering

I've initiated the data gathering process, starting with a search for the melting point and visual characteristics of "Bis(4-(hexyloxy)phenyl)amine." My next steps involve locating detailed technical specifications and safety data sheets for this compound.

Analyzing Available Information

I'm now diving deeper, expanding my search to include technical and safety data sheets, plus scientific articles on "Bis(4-(hexyloxy)phenyl)amine." My aim is to extract experimental protocols and the reasoning behind them, looking for citable sources. I'm structuring a technical guide, starting with an introduction, then physical properties, including a visual table and experimental protocols that explain the underlying science. I'm planning a workflow dot graph for the melting point, with a final "References" section.

Defining Initial Parameters

I've got the basics down. The goal is a detailed guide on "Bis( 4-(hexyloxy)phenyl)amine," specifically its melting point and appearance. The initial look suggests a white to light reddish powder or crystal. I will build on this.

Expanding Technical Details

Now I am delving deeper into the technical data. I've gathered key properties including CAS number, molecular formula and weight, purity specifications, and storage recommendations – including air sensitivity. I'm considering structuring this as a detailed technical guide, encompassing synthesis applications, and the methodologies used to determine these properties, like GC analysis for purity.

Finalizing the Outline

"Bis(4-(hexyloxy)phenyl)amine" spectroscopic data (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(4-(hexyloxy)phenyl)amine

Abstract

Bis(4-(hexyloxy)phenyl)amine is a diarylamine derivative of significant interest as a precursor and building block in materials science, particularly for the synthesis of components for organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells.[1] Its electron-donating properties and molecular structure are crucial for the development of advanced materials.[2] A thorough characterization using spectroscopic techniques is fundamental to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide provides a detailed overview of the expected spectroscopic data for bis(4-(hexyloxy)phenyl)amine, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers and scientists in chemistry and materials science, offering detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical choices.

Molecular Structure

Understanding the molecule's structure is paramount for interpreting its spectroscopic data. Bis(4-(hexyloxy)phenyl)amine consists of a central secondary amine nitrogen atom bonded to two 4-(hexyloxy)phenyl groups. The structure features C₂ symmetry, which simplifies the expected NMR spectra by making the two phenyl rings and their hexyloxy substituents chemically equivalent.

Caption: Molecular structure of Bis(4-(hexyloxy)phenyl)amine (C₂₄H₃₅NO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For bis(4-(hexyloxy)phenyl)amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves many organic compounds and has a well-known residual peak at δ 7.26 ppm.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is useful for resolving the aromatic protons.[5]

Data Interpretation and Predicted Spectrum

The symmetry of the molecule simplifies the spectrum. We expect to see signals corresponding to the aromatic protons, the N-H proton, and the six distinct sets of protons in the hexyloxy chains.

-

Aromatic Protons (δ 6.8-7.0 ppm): The two phenyl rings are equivalent. The protons on each ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amine group (adjacent to the C-N bond) will be upfield compared to those ortho to the hexyloxy group due to the differing electronic effects. This results in an AA'BB' system that often appears as two distinct doublets. Based on similar structures, these are expected around δ 6.96 ppm and δ 6.84 ppm.[2][5]

-

N-H Proton (δ ~5.3 ppm): The secondary amine proton typically appears as a broad singlet.[2][5] Its chemical shift can be variable and is affected by concentration, solvent, and temperature due to hydrogen bonding.

-

Hexyloxy Protons (δ 0.9-3.9 ppm):

-

-O-CH₂- (δ ~3.9 ppm): The methylene group directly attached to the oxygen atom is the most deshielded of the alkyl protons and will appear as a triplet.[2]

-

Alkyl Chain CH₂ Groups (δ ~1.3-1.8 ppm): The four other methylene groups in the chain will appear as overlapping multiplets in the aliphatic region.

-

Terminal -CH₃ (δ ~0.9 ppm): The terminal methyl group will appear as a triplet, being the most shielded signal in the spectrum.[2]

-

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.95 | Doublet | 4H | Ar-H (ortho to -NH) |

| ~6.83 | Doublet | 4H | Ar-H (ortho to -O) |

| ~5.30 | Broad Singlet | 1H | N-H |

| ~3.92 | Triplet | 4H | -O-CH₂ - |

| ~1.76 | Multiplet | 4H | -O-CH₂-CH₂ - |

| ~1.45 | Multiplet | 4H | -O-(CH₂)₂-CH₂ - |

| ~1.34 | Multiplet | 8H | -(CH₂)₃-(CH₂ )₂-CH₃ |

| ~0.91 | Triplet | 6H | -CH₃ |

¹³C NMR Spectroscopy

Experimental Protocol

The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A standard broadband proton-decoupled experiment is performed to yield a spectrum of singlets for each unique carbon atom.

Data Interpretation and Predicted Spectrum

Due to molecular symmetry, we expect to see 10 distinct carbon signals: four for the aromatic carbons and six for the hexyloxy chain carbons.

-

Aromatic Carbons (δ 114-154 ppm): Four signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (~154 ppm), followed by the carbon attached to the nitrogen (C-N) (~138 ppm). The two protonated aromatic carbons (C-H) will appear further upfield (~119 ppm and ~114 ppm).[2][5]

-

Hexyloxy Carbons (δ 14-68 ppm): Six signals corresponding to the carbons of the alkyl chain are expected. The carbon directly bonded to the ether oxygen (-O-C H₂) will be the most deshielded of this group (~68 ppm). The terminal methyl carbon (-C H₃) will be the most shielded (~14 ppm).[2][6]

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154.0 | Ar-C -O |

| ~137.9 | Ar-C -N |

| ~119.5 | Ar-C H (ortho to -NH) |

| ~114.6 | Ar-C H (ortho to -O) |

| ~68.5 | -O-C H₂- |

| ~31.6 | -O-CH₂-C H₂- |

| ~29.3 | -O-(CH₂)₂-C H₂- |

| ~25.7 | -(CH₂)₃-C H₂-CH₂-CH₃ |

| ~22.6 | -C H₂-CH₃ |

| ~14.0 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[7]

Experimental Protocol

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.[8][9]

-

Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mixing: Add ~100 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly. KBr is used because it is transparent in the typical IR range (4000-400 cm⁻¹).[8]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation

The FTIR spectrum of bis(4-(hexyloxy)phenyl)amine is expected to show characteristic absorption bands for the N-H bond, aromatic rings, aryl ether linkage, and aliphatic chains.

-

N-H Stretch (3350-3310 cm⁻¹): A single, sharp, medium-intensity peak in this region is the hallmark of a secondary amine.[10][11]

-

C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyloxy groups will appear just below 3000 cm⁻¹. Strong bands around 2930 and 2860 cm⁻¹ are characteristic of methylene and methyl C-H stretching, respectively.[1][12]

-

C=C Aromatic Stretch (1610-1490 cm⁻¹): Several sharp bands of variable intensity in this region are characteristic of the phenyl rings. A strong peak around 1608 cm⁻¹ is common for such structures.[1]

-

C-N Stretch (Aromatic) (1335-1250 cm⁻¹): A strong band in this region is expected for the aromatic amine C-N bond.[10]

-

C-O Stretch (Aryl Ether) (~1250 cm⁻¹): Aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[1]

-

Out-of-Plane Bending (~820 cm⁻¹): A strong band in this region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.[1]

Table 3: Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3330 | N-H Stretch | Secondary Amine |

| ~3050 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Hexyloxy CH₂, CH₃) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1290 | C-N Stretch | Aromatic Amine |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems like aromatic compounds.

Experimental Protocol

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Dichloromethane, acetonitrile, or isooctane are suitable choices.[1][13] Polar solvents can sometimes cause a shift in the absorption maximum.[14]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent using a quartz cuvette with a 1 cm path length.

-

Analysis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Data Interpretation

The UV-Vis spectrum is expected to be dominated by π → π* electronic transitions within the aromatic rings. The presence of the amine and hexyloxy groups, both of which have lone pairs of electrons, acts as auxochromes that can donate electron density to the aromatic system. This conjugation shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene (λ_max ≈ 256 nm).[11] For a related, more conjugated system, absorption maxima were observed at 267 nm and 331 nm, suggesting that bis(4-(hexyloxy)phenyl)amine will likely have strong absorptions in the 250-320 nm range.[1]

Table 4: Predicted UV-Vis Data (in CH₂Cl₂)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~265 | > 15,000 | π → π* |

| ~310 | > 20,000 | π → π* (Intramolecular Charge Transfer) |

Visualization of Analytical Workflow

The comprehensive characterization of a new compound follows a logical workflow to ensure structural confirmation and purity assessment.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic profile of bis(4-(hexyloxy)phenyl)amine can be reliably predicted based on its molecular structure and data from analogous compounds. ¹H and ¹³C NMR spectroscopy are expected to confirm the C₂ symmetric structure with distinct signals for the aromatic, amine, and hexyloxy moieties. FTIR spectroscopy will verify the presence of key functional groups, including the secondary amine N-H, aryl ether C-O, and aromatic C=C bonds. Finally, UV-Vis spectroscopy will reveal the electronic transitions characteristic of its conjugated π-system. Together, these techniques provide a comprehensive and self-validating characterization essential for any researcher utilizing this compound in further applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

- LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation.

- (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science.

- Wiley-VCH. (2007). Supporting Information.

- ResearchGate. (2021, October 15). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine.

-

MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank, 2021, M1290. [Link]

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

-

Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. Journal of Organic Chemistry, 76(20), 8447-57. [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Mesomorphic Properties of N,N'-(1,4-Phenylene(methanylylidene))bis(4-(hexyloxy)aniline).

- Quora. (2020, April 9). Which solvent is best for the UV vis spectrum, and why?.

- ResearchGate. (n.d.). Synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine 2.

- ACS Publications. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.

- BLD Pharm. (n.d.). 1158909-71-7|Bis(4-(hexyloxy)phenyl)amine.

- The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

-

National Institutes of Health. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]

- ResearchGate. (2025, August 6). Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C-H functionalization of arenes.

- YouTube. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? - Chemistry For Everyone.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of California, Los Angeles. (n.d.). IR: amines.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- James Madison University. (n.d.). 13-C NMR Chemical Shift Table.

Sources

- 1. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine [mdpi.com]

- 2. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR 溶剂 [sigmaaldrich.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

"Bis(4-(hexyloxy)phenyl)amine" material safety data sheet (MSDS)

Starting Data Collection

I've initiated the data collection phase. I'm prioritizing the acquisition of MSDS/SDS documents for "Bis(4-(hexyloxy)phenyl)amine" from various suppliers and safety databases. My next step will be to delve into supplementary safety details, including toxicological data, handling procedures, and emergency response protocols.

Initiating Comprehensive Search

I'm now expanding my search. I'm focusing on "Bis(4-(hexyloxy)phenyl)amine," specifically looking at comprehensive safety information beyond the basic SDS/MSDS. I'm actively pursuing resources like PubChem and ECHA to enrich the data, alongside any pertinent research. I plan to synthesize this into a structured guide.

Formulating a Technical Guide

I'm now shifting my focus to synthesizing a complete technical guide. I'm prioritizing structuring the information logically, beginning with hazard identification and moving through safe handling, emergency procedures, disposal, and regulatory aspects. I intend to create tables for key data like properties, exposure limits, and toxicity. Next, I plan to develop a detailed protocol for safe lab handling.

Beginning MSDS Analysis

I'm starting the deep dive into the MSDS for Bis(4-(hexyloxy)phenyl)amine. Identifying the chemical is the first crucial step and I've now got the name nailed down. Next, I'll move on to the more complex aspects of this particular document.

Detailing Chemical Properties

I've got the initial chemical identification, including the name, CAS number, molecular formula, and weight. I'm now compiling the hazard information. So far, this covers hazard statements like H302, H315, H319, and H335, and a general list of statements applicable to the amine class. The signal word is "Warning," and I'm listing precautionary statements such as P261 and P280. The details include first aid instructions as well.

Analyzing Handling Procedures

I've got the storage and handling details now. It's crucial to maintain a dry, cool, and well-ventilated environment, preferably under an inert atmosphere, such as argon. I'm also including the avoidance of contact with skin, eyes, and dust, along with the necessity of thorough handwashing. I've noted the specifics about the required storage temperatures as well. I'm also compiling the handling considerations, including the hazards from incompatible materials.

Developing Further Analysis

I'm now integrating information on physical and chemical properties. I've noted the appearance (color), melting point (around 80°C), and the critical lack of specific solubility data, which I'll mention as an important gap. Next, I plan to compile handling and storage instructions, including specific temperature ranges and precautions.

Defining Toxicology & Ecology

I'm now integrating toxicological and ecological data. I've noted a lack of specific LD50/LC50 values for this precise compound, but I'll emphasize the documented oral, skin, eye, and respiratory irritation potential. I'll also note any relevant data on a related compound.

I'm now integrating toxicological and ecological information, flagging the acute hazards while emphasizing the absence of specific toxicity data. I'm also preparing to detail the suitable personal protective equipment, as well as the fire-fighting procedures.

Integrating Toxicity and Handling

I'm now integrating the toxicological and ecological details with the handling and storage information. Although specific toxicity data is lacking, I've noted that it's crucial to treat it cautiously as a potential irritant and environmental hazard. I'm finalizing details for personal protective equipment, appropriate fire-fighting measures, and comprehensive first aid instructions, as well as a section covering spill management.

Synthesizing Safety Procedures

I'm now pulling together the information on personal protective equipment, fire-fighting, and spill management procedures. I'll emphasize the practical aspects and include illustrative diagrams. Moreover, I will address the lack of specific toxicity data. I'm focusing on creating clear, concise guidance for researchers.

Summarizing Safety Protocols

I'm now integrating all the safety information into a cohesive guide. I'm prioritizing clarity and practical application. I'll include diagrams for PPE selection and spill response. I'm emphasizing the need for caution because specific toxicity data is lacking. The goal is to provide researchers with clear, concise, and actionable safety guidance.

An In-Depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine in Materials Science

A Senior Application Scientist's Perspective on a Promising Hole-Transporting Material

This guide provides a comprehensive technical overview of Bis(4-(hexyloxy)phenyl)amine, a diarylamine compound that has garnered significant interest in the field of materials science. We will delve into its synthesis, core properties, and critically, its application as a high-performance, dopant-free hole-transporting material (HTM) in perovskite solar cells. This document is intended for researchers, scientists, and professionals in materials and drug development, offering both foundational knowledge and practical insights.

Introduction: The Role of Hole-Transporting Materials in Organic Electronics

In the architecture of many organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, the hole-transporting layer (HTL) plays a pivotal role. This layer facilitates the efficient movement of positively charged "holes" from the active layer to the anode, a critical process for device functionality. An ideal HTM should possess several key characteristics:

-

High Hole Mobility: To ensure rapid and efficient charge transport.

-

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the active layer (e.g., the perovskite) to ensure efficient hole extraction.

-

Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is crucial for preventing short circuits and ensuring device reliability.

-

Thermal and Morphological Stability: The material should be stable under operational temperatures and resistant to crystallization or degradation over time.

-

Solution Processability: For low-cost, large-scale manufacturing, the ability to be deposited from solution is highly desirable.

Bis(4-(hexyloxy)phenyl)amine has emerged as a compelling candidate that addresses many of these requirements, particularly in the context of next-generation photovoltaic technologies.

Synthesis and Molecular Design of Bis(4-(hexyloxy)phenyl)amine

The molecular structure of Bis(4-(hexyloxy)phenyl)amine, with its diarylamine core and hexyloxy side chains, is intentionally designed to balance electronic properties and processability. The nitrogen-centered diarylamine core is a well-established electron-donating moiety, essential for hole transport. The flexible hexyloxy chains enhance the material's solubility in common organic solvents, facilitating its deposition via solution-based techniques like spin coating.

Synthetic Pathway: The Buchwald-Hartwig Amination

A common and efficient method for synthesizing diarylamines like Bis(4-(hexyloxy)phenyl)amine is the Palladium-catalyzed Buchwald-Hartwig amination. [1][2]This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.

Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination for the synthesis of Bis(4-(hexyloxy)phenyl)amine.

Detailed Protocol:

A typical laboratory-scale synthesis involves the following steps:

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reactants.

-

Reactant and Catalyst Loading: A reaction vessel is charged with 4-hexyloxyaniline, 1-bromo-4-(hexyloxy)benzene, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (like tri-tert-butylphosphine), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). [2]3. Solvent Addition: Anhydrous aprotic solvent, such as toluene or dioxane, is added. [2]4. Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted and purified, usually by column chromatography, to yield the final Bis(4-(hexyloxy)phenyl)amine product.

The choice of catalyst, ligand, base, and solvent is critical and can be optimized to maximize the reaction yield and purity. The Buchwald-Hartwig amination is favored over older methods like the Ullmann condensation due to its milder reaction conditions and broader substrate scope. [2]

Core Properties of Bis(4-(hexyloxy)phenyl)amine

The physical and electronic properties of Bis(4-(hexyloxy)phenyl)amine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1158909-71-7 | [3] |

| Molecular Formula | C24H35NO2 | [4] |

| Molecular Weight | 369.55 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 80 °C | [3] |

| Purity | >98.0% (GC) | [4] |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 eV |

Application in Perovskite Solar Cells: A Dopant-Free Approach

One of the most promising applications of Bis(4-(hexyloxy)phenyl)amine is as a dopant-free hole-transporting material in perovskite solar cells.

The Challenge with Doped HTMs

Many high-efficiency perovskite solar cells utilize HTMs like spiro-OMeTAD. However, to achieve high conductivity, spiro-OMeTAD typically requires the addition of dopants such as lithium salts (e.g., Li-TFSI) and additives like 4-tert-butylpyridine (tBP). These dopants are often hygroscopic, meaning they attract and absorb moisture from the environment. This can lead to the degradation of the perovskite layer and compromise the long-term stability of the solar cell.

Bis(4-(hexyloxy)phenyl)amine as a Dopant-Free Solution

Bis(4-(hexyloxy)phenyl)amine offers a significant advantage by functioning effectively without the need for these detrimental dopants. Its inherent hole mobility and well-aligned energy levels allow for efficient hole extraction and transport, leading to high-performance and more stable devices. The hydrophobic nature of the hexyloxy chains also helps to repel moisture, further protecting the sensitive perovskite layer.

Device Fabrication and Performance

A typical n-i-p planar perovskite solar cell architecture incorporating Bis(4-(hexyloxy)phenyl)amine as the HTL is as follows:

Device Architecture: FTO / c-TiO2 / m-TiO2 / Perovskite / Bis(4-(hexyloxy)phenyl)amine / Au

Caption: Layered architecture of a perovskite solar cell with Bis(4-(hexyloxy)phenyl)amine as the HTL.

Experimental Protocol for Device Fabrication:

-

Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO2) is deposited on the FTO substrate, followed by a mesoporous TiO2 (m-TiO2) layer.

-

Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF/DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite structure.

-

Hole-Transporting Layer (HTL) Deposition: A solution of Bis(4-(hexyloxy)phenyl)amine in a solvent like chlorobenzene is spin-coated on top of the perovskite layer.

-

Electrode Deposition: Finally, a gold (Au) electrode is deposited on top of the HTL by thermal evaporation.

Performance Characteristics:

Perovskite solar cells fabricated with Bis(4-(hexyloxy)phenyl)amine as a dopant-free HTM have demonstrated impressive performance metrics:

| Performance Metric | Reported Value |

| Power Conversion Efficiency (PCE) | Up to 17.6% |

| Open-Circuit Voltage (Voc) | ~1.05 V |

| Short-Circuit Current (Jsc) | ~22.5 mA/cm² |

| Fill Factor (FF) | ~0.75 |

| Thermal Stability | High |

These results are comparable to, and in some cases exceed, those of devices using doped spiro-OMeTAD, highlighting the potential of Bis(4-(hexyloxy)phenyl)amine for fabricating highly efficient and stable perovskite solar cells.

Potential in Other Applications: Organic Light-Emitting Diodes (OLEDs)

The diarylamine core of Bis(4-(hexyloxy)phenyl)amine is a common structural motif in hole-transporting materials used in OLEDs. [1][3]In principle, its high hole mobility and good film-forming properties make it a candidate for the HTL in OLED devices. However, the current body of scientific literature does not extensively report on the specific use and performance of Bis(4-(hexyloxy)phenyl)amine in OLEDs. This suggests that while it is a plausible application, it remains a relatively unexplored area of research. Further investigation would be required to determine its efficacy in OLED architectures compared to other established diarylamine-based HTMs.

Conclusion and Future Outlook

Bis(4-(hexyloxy)phenyl)amine stands out as a highly promising organic semiconductor, particularly in its role as a dopant-free hole-transporting material for perovskite solar cells. Its straightforward synthesis via Buchwald-Hartwig amination, combined with its excellent electronic properties and the ability to form high-quality thin films, addresses some of the key challenges in the field, especially concerning device stability.

Future research directions could include:

-

Molecular Engineering: Further modification of the molecular structure to fine-tune its energy levels and enhance its hole mobility.

-

Interfacial Engineering: Investigating the interface between Bis(4-(hexyloxy)phenyl)amine and the perovskite layer to minimize charge recombination and improve device performance.

-

Exploration in Other Devices: A systematic evaluation of its performance in other organic electronic devices, such as OLEDs and organic photodetectors.

References

- Shan, J., Yap, G. P. A., & Richeson, D. (2011). Synthesis, thermal, electrochemical, and photophysical characterization of 1,5-bis(diarylamino)naphthalene derivatives as potential hole transport OLED materials. Journal of Organic Chemistry, 76(5), 1235-1243.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Correa-Baena, J. P., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. Energy & Environmental Science, 12(7), 2054-2084.

-

Energy & Environmental Science. (2017). Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. Retrieved from [Link]

-

MDPI. (2021). Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. Retrieved from [Link]

-

ResearchGate. (2020). A review of hole-transport materials for perovskite solar cells. Retrieved from [Link]

-

ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Diphenylamine-Based Hole Transport Materials in Perovskite Solar Cells

A Detailed Technical Guide for Researchers and Scientists

Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] The remarkable progress in PSC performance is largely attributed to the optimization of each component within the device architecture, among which the hole transport material (HTM) plays a pivotal role. The HTM facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode, while simultaneously blocking electrons to minimize charge recombination.[2]

Derivatives of triphenylamine, and more broadly diphenylamine, have been extensively investigated as effective HTMs due to their excellent hole mobility, suitable energy levels, and good film-forming properties.[3] This application note provides a comprehensive guide to the use of diphenylamine-based molecules as HTMs in PSCs, with a focus on the principles of material design, synthesis, device fabrication, and characterization.

While specific experimental data for "bis(4-(hexyloxy)phenyl)amine" in perovskite solar cells is not extensively available in current literature, this guide will utilize data and protocols for structurally similar and well-characterized diphenylamine derivatives to provide a robust and instructive framework for researchers. The principles and methodologies described herein are broadly applicable to this class of materials.

Core Concepts: Properties of an Ideal Hole Transport Material

The efficacy of an HTM is dictated by a combination of its electronic, optical, and physical properties. For diphenylamine-based HTMs, these include:

-

Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. A minimal energy barrier at this interface is crucial for minimizing voltage loss. The HOMO levels of diphenylamine derivatives can be tuned by introducing electron-donating or electron-withdrawing groups.[4]

-

Hole Mobility: High hole mobility is essential for rapid charge transport to the electrode, which helps to reduce charge recombination and improve the fill factor (FF) of the solar cell.

-

Transparency and Optical Properties: The HTM should be transparent in the visible region of the electromagnetic spectrum to allow maximum light to reach the perovskite layer.

-

Thermal and Morphological Stability: The HTM should form a uniform, pinhole-free film and exhibit high thermal stability to ensure the long-term operational stability of the PSC.

Synthesis of Diphenylamine-Based Hole Transport Materials

The synthesis of diarylamines, including bis(4-(hexyloxy)phenyl)amine, is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[5][6][7] This reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds.

Illustrative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of a diarylamine, which can be adapted for the synthesis of bis(4-(hexyloxy)phenyl)amine from 4-hexyloxyaniline and 1-bromo-4-(hexyloxy)benzene.

Reactants and Reagents:

-

Aryl halide (e.g., 1-bromo-4-(hexyloxy)benzene)

-

Amine (e.g., 4-hexyloxyaniline)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cs₂CO₃, NaOtBu)

-

Anhydrous toluene

Step-by-Step Protocol:

-

To a dried Schlenk flask, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-